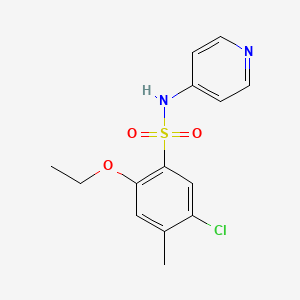![molecular formula C10H12FNO2 B13360600 (3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol](/img/structure/B13360600.png)
(3S,4R)-4-[(4-fluorophenyl)amino]oxolan-3-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(3S,4R)-4-((4-Fluorophenyl)amino)tetrahydrofuran-3-ol is a chiral compound with potential applications in various fields such as medicinal chemistry and organic synthesis. The presence of a fluorophenyl group and a tetrahydrofuran ring in its structure makes it an interesting molecule for research and development.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (3S,4R)-4-((4-Fluorophenyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Material: The synthesis begins with the preparation of a suitable precursor, such as a protected amino alcohol.
Formation of Tetrahydrofuran Ring: The precursor undergoes cyclization to form the tetrahydrofuran ring. This step may involve the use of reagents like acids or bases to facilitate the ring closure.
Introduction of Fluorophenyl Group: The fluorophenyl group is introduced through a nucleophilic substitution reaction. This step requires the use of a fluorinated aromatic compound and a suitable nucleophile.
Deprotection: The final step involves the removal of any protecting groups to yield the desired compound.
Industrial Production Methods
Industrial production of (3S,4R)-4-((4-Fluorophenyl)amino)tetrahydrofuran-3-ol may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.
Análisis De Reacciones Químicas
Types of Reactions
(3S,4R)-4-((4-Fluorophenyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.
Reduction: Reduction reactions can convert the compound into alcohols or amines.
Substitution: The fluorophenyl group can participate in nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, acids, and bases can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction may produce alcohols.
Aplicaciones Científicas De Investigación
(3S,4R)-4-((4-Fluorophenyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical intermediate and its biological activity.
Organic Synthesis: It serves as a building block for the synthesis of more complex molecules.
Material Science: The compound’s unique structure makes it useful in the development of new materials with specific properties.
Mecanismo De Acción
The mechanism of action of (3S,4R)-4-((4-Fluorophenyl)amino)tetrahydrofuran-3-ol involves its interaction with molecular targets such as enzymes or receptors. The fluorophenyl group can enhance binding affinity, while the tetrahydrofuran ring provides structural stability. The compound may modulate specific pathways, leading to its observed effects.
Comparación Con Compuestos Similares
Similar Compounds
(3S,4R)-4-((4-Chlorophenyl)amino)tetrahydrofuran-3-ol: Similar structure but with a chlorophenyl group instead of a fluorophenyl group.
(3S,4R)-4-((4-Bromophenyl)amino)tetrahydrofuran-3-ol: Contains a bromophenyl group instead of a fluorophenyl group.
Uniqueness
The presence of the fluorophenyl group in (3S,4R)-4-((4-Fluorophenyl)amino)tetrahydrofuran-3-ol imparts unique properties such as increased lipophilicity and metabolic stability, making it distinct from its analogs.
Propiedades
Fórmula molecular |
C10H12FNO2 |
|---|---|
Peso molecular |
197.21 g/mol |
Nombre IUPAC |
(3S,4R)-4-(4-fluoroanilino)oxolan-3-ol |
InChI |
InChI=1S/C10H12FNO2/c11-7-1-3-8(4-2-7)12-9-5-14-6-10(9)13/h1-4,9-10,12-13H,5-6H2/t9-,10-/m1/s1 |
Clave InChI |
KPKACOOANAVQSS-NXEZZACHSA-N |
SMILES isomérico |
C1[C@H]([C@@H](CO1)O)NC2=CC=C(C=C2)F |
SMILES canónico |
C1C(C(CO1)O)NC2=CC=C(C=C2)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-methyl-5-{2-[2-(1-methyl-1H-benzimidazol-2-yl)-1-piperidinyl]-2-oxoethoxy}-4H-pyran-4-one](/img/structure/B13360533.png)
![1-[(4-bromo-2-methoxyphenyl)sulfonyl]-2-methyl-1H-imidazole](/img/structure/B13360538.png)
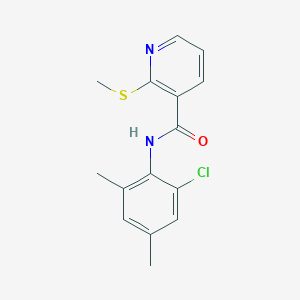
![1-[4-(difluoromethoxy)phenyl]-N-(4-phenoxyphenyl)-1H-1,2,4-triazole-3-carboxamide](/img/structure/B13360544.png)
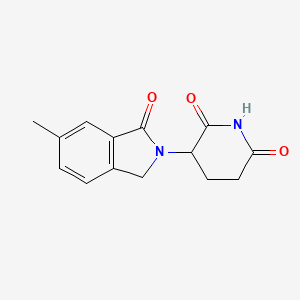
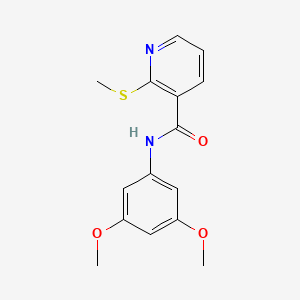
![{3-[(Ethylsulfanyl)methyl][1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-6-yl}methyl 1-naphthyl ether](/img/structure/B13360563.png)

![3-(6-Benzyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazol-3-yl)-2-methylimidazo[1,2-a]pyridine](/img/structure/B13360583.png)
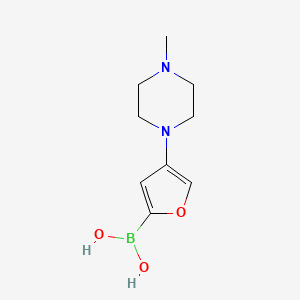
![2,2,2-Trifluoro-1-(6-methylimidazo[2,1-b]thiazol-5-yl)ethan-1-one](/img/structure/B13360587.png)
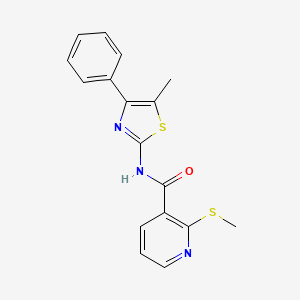
![6-Methyl-2H-benzo[d][1,2,3]triazol-5-amine](/img/structure/B13360601.png)
